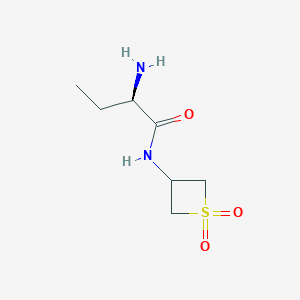
(R)-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is a compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thietane rings is through inter- and intramolecular nucleophilic thioetherifications . Another approach involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.
Scientific Research Applications
®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thietane derivatives such as 3-aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides . These compounds share the thietane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
®-2-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is unique due to its specific combination of functional groups and the stereochemistry of the ®-configuration. This uniqueness can result in distinct interactions with biological targets and different reactivity compared to other thietane derivatives.
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
(2R)-2-amino-N-(1,1-dioxothietan-3-yl)butanamide |
InChI |
InChI=1S/C7H14N2O3S/c1-2-6(8)7(10)9-5-3-13(11,12)4-5/h5-6H,2-4,8H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
YMWCDHNTBMRDMV-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C(=O)NC1CS(=O)(=O)C1)N |
Canonical SMILES |
CCC(C(=O)NC1CS(=O)(=O)C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002847.png)
![7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13002849.png)
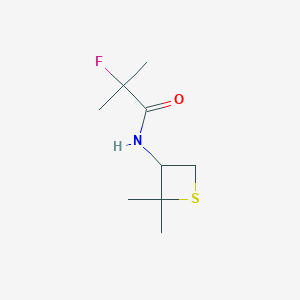
![N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13002855.png)
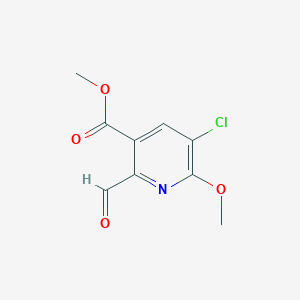

![tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate](/img/structure/B13002867.png)
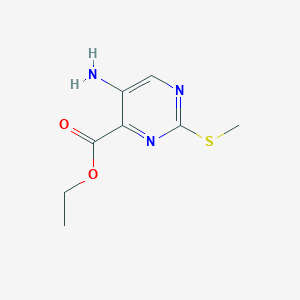
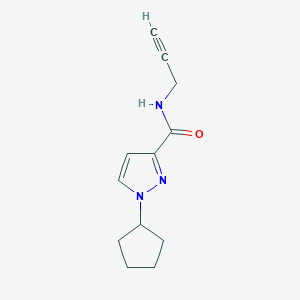
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
![1-(Benzo[d]isothiazol-7-yl)ethanone](/img/structure/B13002903.png)
